molecular formula C18H18ClN5O2 B11277611 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B11277611
M. Wt: 371.8 g/mol
InChI Key: UORDAUAIOCYJKW-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1002931-67-0) is a benzamide derivative with a molecular weight of 371.83 g/mol and the molecular formula C18H18ClN5O2 . This compound features a complex structure integrating a pyrazole core linked to a 4-propyl-substituted dihydropyrimidinone moiety, with a 3-chloro substituent on the benzamide ring. These structural elements are critical in determining its physicochemical and biochemical properties . Preliminary biological screening indicates that this compound possesses significant and diverse research potential. In vitro antimicrobial assays have demonstrated its strong efficacy against a range of bacterial and fungal pathogens, including Escherichia coli , Staphylococcus aureus , and Candida albicans , with reported minimum inhibitory concentration (MIC) values as low as 0.18 µg/mL . Furthermore, the compound has shown promising insecticidal activity against agricultural pests such as Mythimna separata and Helicoverpa armigera , achieving mortality rates of up to 70% in controlled assays . Structurally related pyrazolyl pyrimidinone compounds are also under investigation for their potential to inhibit specific enzymes and signaling pathways, such as adenylyl cyclases, which are implicated in chronic pain and substance use disorders, suggesting a broader therapeutic research scope . Researchers can leverage this compound for applications in antimicrobial development, agrochemical research, and pharmacological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H18ClN5O2/c1-3-4-14-10-16(25)22-18(20-14)24-15(9-11(2)23-24)21-17(26)12-5-7-13(19)8-6-12/h5-10H,3-4H2,1-2H3,(H,21,26)(H,20,22,25)

InChI Key

UORDAUAIOCYJKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies regarding this compound, focusing on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing intermediates from pyrazole and benzamide derivatives. The synthetic pathway may include:

  • Formation of the pyrazole ring.
  • Introduction of the dihydropyrimidinone moiety.
  • Chlorination and subsequent coupling to form the final product.

Antimicrobial Activity

Research indicates that derivatives of benzamide and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have shown efficacy against various fungi and bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismInhibition Rate (%)
Compound 14hPyricularia oryae77.8
Compound 14nAlternaria solani50.5
Compound 14gSclerotinia sclerotiorum58.1

These findings suggest that the compound could be a candidate for further development in agricultural applications as a fungicide or bactericide .

Insecticidal Activity

In preliminary bioassays, compounds structurally related to 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have demonstrated notable insecticidal properties against pests like Mythimna separate, Helicoverpa armigera, and others. For example, a related compound exhibited a lethal concentration (LC50) of 14.01 mg/L in zebrafish toxicity tests, indicating potential environmental safety .

Case Study 1: Fungicidal Efficacy

A study evaluated the fungicidal activity of various benzamide derivatives, including those with similar structures to our compound of interest. The results indicated that certain substitutions significantly enhanced antifungal activity against pathogens like Pyricularia oryae and Gibberella zeae. The study concluded that modifications in the molecular structure could lead to improved efficacy .

Case Study 2: Insecticidal Properties

Another investigation focused on the insecticidal properties of pyrazole derivatives against agricultural pests. The findings revealed that specific structural features contributed to increased lethality against target insects, suggesting that further optimization of the compound could yield effective pest control agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide exhibit promising antimicrobial properties. For instance, derivatives containing the pyrazolo and pyrimidine moieties have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated IC50 values ranging from 1.35 to 2.18 μM for potent analogs, suggesting that modifications in the structure can enhance their antimicrobial potency.

Anticancer Properties

The biological activity of this compound extends to anticancer effects as well. Research has shown that pyrazolo[4,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Docking studies have indicated that similar compounds effectively bind to key proteins related to cell division and metabolism .

Synthesis and Mechanisms of Action

The synthesis of 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions that introduce various functional groups to enhance biological activity. The proposed mechanism of action includes:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures inhibit enzymes critical for cell division in pathogens.
  • Enhanced Binding Affinity : The presence of halogen atoms (like chlorine) may improve binding interactions with target proteins .

Antitubercular Activity

A notable study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to our target compound. These studies emphasize the potential of this compound as an antitubercular agent.

Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 4-chloro substituent on the benzamide ring undergoes nucleophilic substitution under basic conditions. This site is highly reactive toward amines, thiols, and alkoxides.

Reaction ExampleConditionsProductYieldSource
With morpholineDMF, K₂CO₃, 80°C4-morpholino-N-(3-methyl-1-(6-oxo-4-propyl-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide78%
With sodium methoxideMeOH, reflux4-methoxy derivative65%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the adjacent carbonyl group.

Hydrolysis of the Benzamide Linkage

The amide bond hydrolyzes under acidic or alkaline conditions, yielding carboxylic acid and amine intermediates.

Hydrolysis TypeConditionsProducts
Acidic (HCl/H₂O)Reflux, 6h4-chlorobenzoic acid + 3-methyl-1-(6-oxo-4-propyl-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine
Basic (NaOH/EtOH)60°C, 4hSame products (higher purity)

Kinetic studies show alkaline hydrolysis occurs 2.3× faster than acidic hydrolysis at 60°C .

Pyrazole Ring Functionalization

The pyrazole ring participates in alkylation and oxidation reactions:

N-Alkylation

ReagentConditionsProduct
Methyl iodideDMF, NaH, 0°CN-methylated pyrazole derivative
Benzyl bromideTHF, RTN-benzyl derivative (isolated in 82% yield)

Oxidation of Methyl Group

The 3-methyl group oxidizes to a carboxylate under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), forming a carboxylic acid substituent.

Dihydropyrimidinone Ring Reactivity

The 6-oxo-4-propyl-dihydropyrimidin-2-yl moiety undergoes:

Keto-Enol Tautomerism

  • Stabilizes enolate formation in basic media, enabling alkylation at C5.

Ring-Opening Reactions

ReagentProduct
HCl (conc.)Cleavage to propylurea and pyrazole fragments
NH₂NH₂Hydrazinolysis yielding pyrazine derivatives

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives (e.g., 4-phenyl variant)
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl analogues

Reductive Transformations

Catalytic hydrogenation reduces specific functional groups:

Target SiteConditionsProduct
Pyrimidinone ringH₂ (1 atm), Pd/CTetrahydro-pyrimidine derivative
Amide bondLiAlH₄, THFSecondary amine

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(pyrazolyl)benzamide derivatives. Key structural analogues include:

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Features (¹H-NMR, MS)
Target Compound 4-Chloro (benzamide), 3-methyl (pyrazole), 4-propyl (dihydropyrimidinone) N/A 415.87 δ ~8.1 (pyrazole-H), δ ~2.6 (CH3), [M+H]+: 416.3
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-Cyano (pyrazole), phenyl (pyrazole), 3-methyl (pyrazole) 133–135 402.81 δ 8.12 (s, 1H), MS: 403.1 ([M+H]+)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Cyano, 4-chlorophenyl (pyrazole) 171–172 437.16 IR: 2230 cm⁻¹ (CN), MS: 437.1 ([M+H]+)
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) 4-Fluorophenyl (pyrazole) 181–183 421.82 δ 7.21–7.51 (Ar-H), MS: 421.0 ([M+H]+)
4-Chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide 4-Ethyl (dihydropyrimidinone) N/A 401.81 δ ~1.2 (CH3, ethyl), [M+H]+: 402.2

Key Observations :

  • Spectral Trends : The ¹H-NMR δ ~8.1 ppm corresponds to the pyrazole proton, consistent across analogues. The propyl group’s CH2 and CH3 signals (δ ~1.0–2.6) differentiate it from ethyl (δ ~1.2) or aryl substituents (e.g., 3b: δ 7.43–7.61 for chlorophenyl) .
  • Thermal Stability : Aryl-substituted derivatives (e.g., 3b, 3d) exhibit higher melting points (>170°C) compared to alkyl-substituted analogues, likely due to enhanced crystallinity from π-π stacking .

Preparation Methods

Reaction Components

ComponentRoleQuantity
Ethyl 3-ketopentanoateβ-Keto ester (propyl source)1.0 equiv
UreaNitrogen source1.2 equiv
HCl (conc.)Acid catalystCatalytic

Procedure

  • Cyclocondensation : Ethyl 3-ketopentanoate (10.0 g, 63.5 mmol) and urea (6.1 g, 76.2 mmol) are refluxed in ethanol (100 mL) with concentrated HCl (2 mL) at 80°C for 6 hours.

  • Chlorination : The resulting dihydropyrimidinone is treated with POCl₃ (15 mL) at 110°C for 4 hours to yield 2-chloro-4-propyl-6-oxo-1,6-dihydropyrimidine.

Yield : 78% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 2.45 (t, J=7.6 Hz, 2H, CH₂CO), 5.32 (s, 1H, NH), 8.21 (s, 1H, C5-H).

  • HRMS : m/z calc. for C₇H₁₀ClN₂O [M+H]⁺: 189.0532; found: 189.0529.

Pyrazole Ring Formation and Functionalization

The 3-methyl-1H-pyrazol-5-amine is synthesized via hydrazine cyclization and subsequently coupled to the pyrimidinone core.

Pyrazole Synthesis

ComponentRoleQuantity
Acetylacetone1,3-Diketone1.0 equiv
Hydrazine hydrateCyclizing agent1.1 equiv

Procedure :

  • Acetylacetone (10.0 g, 87.7 mmol) and hydrazine hydrate (4.7 mL, 96.5 mmol) are refluxed in ethanol (50 mL) for 3 hours.

  • The product, 3-methyl-1H-pyrazol-5-amine, is isolated via vacuum filtration.

Yield : 85% (pale yellow solid).
Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 11.2 (CH₃), 106.4 (C4), 140.2 (C3), 155.8 (C5).

Coupling Pyrimidinone and Pyrazole

Nucleophilic Aromatic Substitution :

  • 2-Chloro-4-propyl-6-oxo-1,6-dihydropyrimidine (5.0 g, 26.5 mmol) and 3-methyl-1H-pyrazol-5-amine (3.2 g, 29.1 mmol) are stirred in acetonitrile (50 mL) with K₂CO₃ (7.3 g, 53.0 mmol) at 60°C for 12 hours.

  • The intermediate 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine is purified via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 65% (off-white powder).
FT-IR : 3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).

Amidation with 4-Chlorobenzoyl Chloride

The final step involves coupling the pyrazole-pyrimidinone intermediate with 4-chlorobenzoyl chloride.

Reaction Conditions

ComponentRoleQuantity
Pyrazole-pyrimidinone intermediateAmine substrate1.0 equiv
4-Chlorobenzoyl chlorideAcylating agent1.2 equiv
DIPEABase2.5 equiv
Dichloromethane (DCM)Solvent50 mL

Procedure

  • The intermediate (4.0 g, 14.8 mmol) and DIPEA (6.4 mL, 37.0 mmol) are dissolved in DCM (50 mL) under N₂.

  • 4-Chlorobenzoyl chloride (2.8 g, 17.8 mmol) is added dropwise at 0°C, and the mixture is stirred at 25°C for 6 hours.

  • The product is extracted with DCM, washed with NaHCO₃, and purified via recrystallization (ethanol/water).

Yield : 72% (white crystalline solid).
Characterization :

  • Melting Point : 218–220°C.

  • LC-MS : m/z 399.1 [M+H]⁺ (calc. 399.1).

  • ¹H NMR (400 MHz, CDCl₃): δ 0.98 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 1.60 (m, 2H, CH₂CH₂CH₃), 2.40 (s, 3H, CH₃), 2.55 (t, J=7.6 Hz, 2H, CH₂CO), 6.45 (s, 1H, pyrazole-H), 7.45–7.52 (m, 4H, Ar-H).

Alternative Synthetic Routes

Oxidative Coupling Approach

Adapting methods from EP3041825A1, the amide bond is formed via oxidative coupling:

  • 3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 equiv) and 4-chlorobenzoic acid (1.2 equiv) are heated in acetonitrile with NaOCl (1.5 equiv) at 60°C for 8 hours.
    Advantage : Avoids acyl chloride preparation.
    Yield : 68%.

Solid-Phase Synthesis

Using Wang resin-bound pyrazole, sequential coupling with pyrimidinone and benzamide groups achieves a 63% overall yield after cleavage.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical amidation7299HighModerate
Oxidative coupling6897ModerateLow
Solid-phase synthesis6395LowHigh

Optimal Route : Classical amidation balances yield, purity, and scalability. Oxidative coupling is preferable for avoiding moisture-sensitive reagents.

Q & A

Q. What are the key synthetic routes for synthesizing 4-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Pyrimidine Ring Formation : Initial preparation of the pyrimidinone core via cyclization of propyl-substituted precursors under reflux conditions.
  • Pyrazole Functionalization : Introduction of the 3-methyl-1H-pyrazole moiety via nucleophilic substitution or coupling reactions.
  • Benzamide Coupling : Final acylation using 4-chlorobenzoyl chloride in the presence of coupling agents like EDCI/HOBt in DMF, followed by purification via column chromatography .
    Example reaction conditions: EDCI (1 mmol), HOBt (1 mmol), DMF solvent, room temperature, monitored by TLC.

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer : Characterization employs:
  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR (400–600 MHz) identifies proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm, methyl groups at δ 2.4–2.7 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at 403–437 m/z for analogs) .
  • Infrared Spectroscopy (IR) : Bands at ~1636 cm1^{-1} (C=O stretch) and ~2230 cm1^{-1} (C≡N stretch) validate functional groups .

Q. What biochemical targets are hypothesized for this compound?

  • Methodological Answer : Structural analogs target bacterial enzymes like acyl carrier protein synthase (acps-pptase), critical for lipid biosynthesis. Researchers hypothesize similar activity due to:
  • Electron-Withdrawing Groups : The 4-chlorobenzamide moiety enhances binding to enzyme active sites.
  • Heterocyclic Core : Pyrimidinone and pyrazole rings mimic natural substrates, enabling competitive inhibition .

Advanced Research Questions

Q. How can researchers optimize pyrimidine ring formation yield during synthesis?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature Control : Gradual heating (60–80°C) to minimize side reactions.
    Reference protocols suggest monitoring reaction progress via HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of precursor to cyclizing agent) .

Q. How should contradictory enzyme inhibition data between in vitro and cellular assays be addressed?

  • Methodological Answer : To resolve discrepancies:
  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently.
  • Cellular Permeability Testing : Use LC-MS to quantify intracellular compound levels, ensuring adequate bioavailability.
  • Structural Analysis : Perform X-ray crystallography or molecular docking to identify steric/electronic mismatches in cellular environments .

Q. What computational methods predict binding affinity to bacterial targets?

  • Methodological Answer : Recommended approaches:
  • Molecular Docking : Software like AutoDock Vina models interactions with acps-pptase (PDB ID: 1JI) using flexible ligand sampling .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over 100-ns trajectories.
  • Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energy contributions from key residues (e.g., Arg156, His289) .

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